4(3H)-Quinazolinone, 3-(4-nitrophenyl)-2-(2-pyridinyl)-
Description
The compound 3-(4-nitrophenyl)-2-(2-pyridinyl)-4(3H)-quinazolinone features a quinazolinone core substituted at positions 2 and 3 with a 2-pyridinyl group and a 4-nitrophenyl group, respectively. These substituents confer distinct electronic and steric properties, influencing reactivity and biological activity. The electron-withdrawing nitro group enhances electrophilic substitution resistance, while the pyridinyl moiety contributes to metal coordination and hydrogen bonding .
Properties
CAS No. |
58668-46-5 |
|---|---|
Molecular Formula |
C19H12N4O3 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H12N4O3/c24-19-15-5-1-2-6-16(15)21-18(17-7-3-4-12-20-17)22(19)13-8-10-14(11-9-13)23(25)26/h1-12H |
InChI Key |
LBKYZOCSGNIQRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
4(3H)-Quinazolinone, 3-(4-nitrophenyl)-2-(2-pyridinyl)- is a member of the quinazolinone family, known for its diverse biological activities. This compound features a complex structure with significant potential in medicinal chemistry, particularly due to its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C19H12N4O3
- Molecular Weight : 344.32 g/mol
- CAS Number : 58668-46-5
The compound contains a fused bicyclic structure with a nitrophenyl group at the 3-position and a pyridinyl group at the 2-position. This unique arrangement contributes to its biological activity by influencing interactions with various biological targets.
Antibacterial Activity
Research has demonstrated that derivatives of 4(3H)-quinazolinone exhibit significant antibacterial properties. Notably, compounds related to this structure have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study reported a minimum inhibitory concentration (MIC) of 31.25 μg/mL against MRSA for specific derivatives . The presence of the nitrophenyl group enhances the binding affinity to bacterial targets, making these compounds promising candidates for antibiotic development.
Anticancer Activity
Quinazolinone derivatives have also been investigated for their anticancer potential. Studies indicate that modifications to the quinazolinone core can enhance cytotoxic effects against various cancer cell lines. For example, compounds that inhibit epidermal growth factor receptor (EGFR) tyrosine kinases have shown promise in targeting cancers such as breast and lung cancer . The structural variations in the quinazolinone derivatives significantly affect their pharmacological profiles.
Anti-inflammatory and Analgesic Properties
In addition to antibacterial and anticancer activities, 4(3H)-quinazolinone derivatives have demonstrated anti-inflammatory effects. Some studies indicated that certain analogues outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in experimental models . The mechanism of action typically involves inhibition of inflammatory pathways, which could lead to effective treatments for conditions characterized by chronic inflammation.
Comparative Analysis of Related Compounds
The following table summarizes various quinazolinone derivatives and their notable biological activities:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4(3H)-Quinazolinone | Core structure with varied substitutions | Antibacterial |
| 2-Vinyl-3H-quinazolin-4-one | Vinyl substitution at position 2 | Anticancer |
| 3-(4-Nitrophenyl)-2-propyl-4(3H)-quinazolinone | Propyl substitution with nitrophenyl group | Antimicrobial |
| 6-Methyl-4(3H)-quinazolinone | Methyl group substitution | Antiproliferative |
This table illustrates how variations in substituents can significantly influence biological activity and pharmacological potential.
The biological activity of 4(3H)-quinazolinone is largely attributed to its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, producing reactive intermediates that interact with cellular components, leading to antibacterial and anticancer effects . Additionally, the structural modifications on the quinazolinone core can enhance or diminish these interactions, emphasizing the importance of chemical design in drug development.
Case Studies and Research Findings
- Antibacterial Efficacy Against MRSA : A study highlighted the effectiveness of modified quinazolinones against resistant bacterial strains, achieving significant inhibition at low concentrations .
- Cytotoxicity Against Cancer Cell Lines : Research into EGFR inhibitors derived from quinazolinones showed promising results in inhibiting cell proliferation in various cancer types .
- Anti-inflammatory Activity in Animal Models : Experimental studies demonstrated that certain quinazolinone derivatives exhibited superior anti-inflammatory effects compared to standard treatments .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their substitution patterns are summarized below:
Key Observations :
- The target compound (CAS 58668-47-6) shares structural similarities with 3-(2-nitrophenyl)-6-nitro-2-(2-pyridinyl)-4(3H)-quinazolinone but differs in nitro group positioning, which alters electronic effects .
- 2-(4-Nitrophenyl)-4(1H)-quinazolinone (CAS 4765-59-7) lacks the 3-substituent, simplifying synthesis but reducing steric complexity .
Physical and Chemical Properties
Comparative data on melting points, solubility, and spectral characteristics:
Key Observations :
- The nitro group reduces solubility in polar solvents due to hydrophobic effects .
- Pyridinyl protons in the target compound resonate at higher δ values (~8.5–9.0 ppm) compared to phenyl-substituted analogs (~7.6–8.3 ppm) .
Key Observations :
- Nitro groups enhance antimicrobial and anti-inflammatory activities but may reduce bioavailability due to poor solubility .
Key Observations :
- The target compound requires complex multi-step synthesis due to its disubstituted structure, lowering yield compared to simpler analogs .
Q & A
Basic: What are the common synthetic routes for 3-(4-nitrophenyl)-2-(2-pyridinyl)-4(3H)-quinazolinone?
Answer:
The compound can be synthesized via the Niementowski reaction , which involves condensation of anthranilic acid derivatives with amides or nitriles under acidic conditions . Alternatively, P₂O₅-amine hydrochloride mixtures at elevated temperatures (180–250°C) are used to cyclize precursors like methyl N-acetylanthranilate with substituted amines, yielding quinazolinones with high regioselectivity . For example, substituting the amine with 4-nitroaniline introduces the 4-nitrophenyl group, while pyridine derivatives anchor the 2-pyridinyl moiety . Yields typically range from 70–88%, depending on reaction optimization .
Basic: How is the structure of this quinazolinone derivative confirmed experimentally?
Answer:
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For instance:
- ¹H NMR confirms substituent positions: aromatic protons (δ 7.2–8.3 ppm), nitrophenyl protons (sharp singlet near δ 8.1 ppm), and pyridinyl protons (split into distinct multiplet patterns) .
- IR identifies the carbonyl stretch (C=O) at ~1680 cm⁻¹ and nitro group vibrations (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .
- Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the bicyclic quinazolinone core .
Basic: What biological activities are associated with this compound?
Answer:
Quinazolinones exhibit antimicrobial , anticancer , and anti-inflammatory activities. The 4-nitrophenyl group enhances electron-withdrawing effects, potentially improving DNA intercalation or enzyme inhibition (e.g., tyrosine kinase) . The pyridinyl moiety may aid solubility and target binding via hydrogen bonding . Preliminary studies suggest activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and moderate cytotoxicity in HeLa cells (IC₅₀: ~50 µM) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Key parameters include:
- Temperature control : Higher temperatures (250°C) favor 4-quinazolinamine formation, while lower temperatures (180°C) prioritize 4(3H)-quinazolinones .
- Catalyst selection : Nano-TiO₂ or Fe₂O₃@SiO₂/In₂O₃ composites reduce side reactions (e.g., over-oxidation) and improve regioselectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-containing intermediates, reducing byproduct formation .
Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Answer:
Discrepancies often arise from conformational flexibility or solvent effects . For example:
- 2D NMR (COSY, NOESY) clarifies coupling between pyridinyl protons and adjacent substituents .
- Variable-temperature NMR identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- Computational modeling (DFT calculations) predicts chemical shifts and validates experimental data .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Answer:
- Substituent variation : Replace the 4-nitrophenyl group with electron-deficient (e.g., 3-CF₃) or electron-rich (e.g., 4-OCH₃) analogs to assess electronic effects on bioactivity .
- Isosteric replacement : Swap the pyridinyl group with thiazole or imidazole rings to evaluate heterocycle-specific interactions .
- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify key binding motifs (e.g., nitro group positioning in kinase active sites) .
Advanced: How can stability issues (e.g., hydrolysis) be mitigated during storage?
Answer:
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂ or Ar) to prevent moisture-induced degradation .
- pH control : Buffered solutions (pH 6–7) minimize hydrolysis of the quinazolinone core .
- Additives : Antioxidants (e.g., BHT) suppress nitro group reduction in long-term studies .
Advanced: What computational tools are used to predict metabolic pathways?
Answer:
- ADMET prediction software (e.g., SwissADME, pkCSM) forecasts phase I metabolism (e.g., nitro reduction to amine) and phase II conjugation (glucuronidation) .
- Density Functional Theory (DFT) calculates redox potentials to identify labile sites (e.g., nitro group susceptibility to enzymatic reduction) .
Advanced: How are in vitro metabolic studies designed for this compound?
Answer:
- Liver microsome assays : Incubate with human hepatocytes to identify primary metabolites (e.g., CYP450-mediated oxidation) .
- LC-MS/MS analysis : Quantify metabolic products using fragmentation patterns (e.g., m/z shifts corresponding to nitro reduction) .
- Stability testing : Monitor degradation in simulated gastric fluid (SGF) and intestinal fluid (SIF) to assess oral bioavailability .
Advanced: What challenges arise in scaling up multi-step syntheses?
Answer:
- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) for large batches .
- Exothermic reactions : Use jacketed reactors with precise temperature control to prevent runaway reactions during nitro group introduction .
- Regioselectivity : Optimize stoichiometry of amine hydrochloride/P₂O₅ mixtures to minimize dimerization or over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
